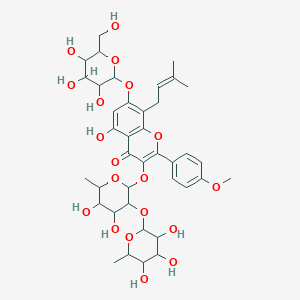

Baohuoside VI

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Epimedin-C can be synthesized through biotransformation processes. One notable method involves the use of fungal α-l-rhamnosidase, which hydrolyzes the terminal rhamnose of epimedin C to produce icariin and baohuoside I . The high-level expression of α-l-rhamnosidase in Komagataella phaffii GS115 has been shown to achieve an enzyme activity of 571.04 U/mL . The purified recombinant enzyme can hydrolyze the α-1,2-rhamnoside bond between two rhamnoses in epimedin C to produce icariin with a molar conversion rate of 92.3% .

Industrial Production Methods: Industrial production of Epimedin-C involves the extraction from Epimedium Folium flavonoids. The biotransformation of epimedin C to icariin and baohuoside I can be achieved by using recombinant Komagataella phaffii GS115 cells, which significantly increases the concentration of these compounds . This method provides a sustainable and efficient way to produce high-value products from cheap raw materials.

Analyse Des Réactions Chimiques

Types of Reactions: Epimedin-C undergoes various chemical reactions, including hydrolysis and biotransformation. The hydrolysis of the α-1,2-rhamnoside bond in epimedin C by α-l-rhamnosidase is a key reaction that produces icariin and baohuoside I .

Common Reagents and Conditions: The hydrolysis reaction typically involves the use of α-l-rhamnosidase enzyme under controlled conditions. The enzyme is eluted from a column using 20–300 mM NaCl and dialyzed by distilled water and phosphate buffer (10 mM, pH 6.5) at 4 °C for 4 hours and 20 hours, respectively .

Major Products Formed: The major products formed from the hydrolysis of epimedin C are icariin and baohuoside I . These products have significant pharmacological activities and are of high value in various applications.

Applications De Recherche Scientifique

Epimedin-C has a wide range of scientific research applications. It has been extensively studied for its pharmacological activities, including immunostimulatory, anticancer, and anti-inflammatory effects . In traditional Chinese medicine, it is used to treat various diseases such as sexual dysfunction, osteoporosis, cancer, rheumatoid arthritis, and brain diseases . The compound has also shown potential in improving erectile dysfunction by facilitating the differentiation of adipose-derived stem cells into Schwann cells .

Mécanisme D'action

The mechanism of action of Epimedin-C involves the modulation of various molecular pathways. It has been shown to modulate the balance between Th9 cells and Treg cells through the negative regulation of the noncanonical NF-κB pathway and MAPKs activation . Additionally, Epimedin-C can alleviate the suppressive impact of dexamethasone on the osteogenesis of larval zebrafish and MC3T3-E1 cells via triggering the PI3K/AKT/RUNX2 signaling pathway .

Comparaison Avec Des Composés Similaires

Epimedin-C is structurally similar to other flavonoids such as epimedin A, epimedin B, icariin, baohuoside I, and icaritin . These compounds share a common aglycone skeleton but differ in the type and number of sugar groups linked at the C-3 or C-7 positions . Among these, Epimedin-C is unique due to its specific immunostimulatory and anticancer activities .

List of Similar Compounds:- Epimedin A

- Epimedin B

- Icariin

- Baohuoside I (also known as Icariside II)

- Icaritin

Epimedin-C stands out due to its potent pharmacological activities and its potential for industrial-scale production through biotransformation methods.

Propriétés

IUPAC Name |

3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLIYVOYYQJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.